![molecular formula C9H12O4 B1267625 Ácido Spiro[3.3]heptano-2,6-dicarboxílico CAS No. 3057-91-8](/img/structure/B1267625.png)

Ácido Spiro[3.3]heptano-2,6-dicarboxílico

Descripción general

Descripción

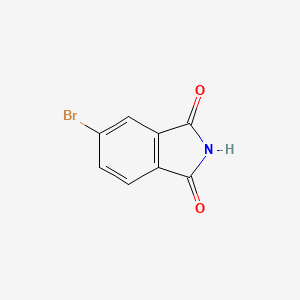

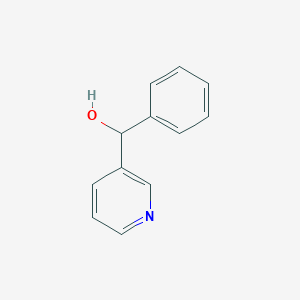

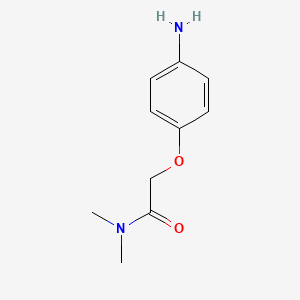

Spiro[3It features a unique structure with a pair of cyclobutane rings sharing one carbon atom, forming a spiro[3.3]heptane backbone . This compound is notable for its rigid, non-aromatic structure, which provides distinct steric and electronic properties compared to conventional aromatic dicarboxylates .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, is primarily used as a ligand in the formation of metal-organic frameworks (MOFs) . The compound’s rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates . This unique structure allows it to interact with various targets, including Ytterbium (Yb) carboxylate chains .

Mode of Action

The interaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with its targets results in the formation of unique structures. For instance, when it interacts with Yb-carboxylate chains, it forms a three-dimensional rod packed structure . This structure, although non-porous, exhibits surprisingly high thermal stability for a spirocyclic cyclobutane derivative .

Biochemical Pathways

The biochemical pathways affected by Spiro[3.3]heptane-2,6-dicarboxylic acid are primarily related to the formation and stability of MOFs . The compound’s unique structure and properties allow it to influence pore chemistry and control interpenetration in MOFs . This can have downstream effects on the MOFs’ structural properties and their applications in various fields.

Pharmacokinetics

For instance, its rigid spirocyclic backbone and greater steric bulk compared to conventional aromatic dicarboxylates could influence its bioavailability .

Result of Action

The action of Spiro[3.3]heptane-2,6-dicarboxylic acid results in the formation of unique MOF structures . These structures can have various molecular and cellular effects, depending on their specific applications. For example, MOFs formed with this compound can exhibit high thermal stability , which could be beneficial in applications that require stable structures under high-temperature conditions.

Action Environment

The action, efficacy, and stability of Spiro[3.3]heptane-2,6-dicarboxylic acid can be influenced by various environmental factors. For instance, the formation and stability of the MOFs it forms can be affected by factors such as temperature and the presence of other compounds . Further research is needed to fully understand how these and other environmental factors influence the action of Spiro[3.3]heptane-2,6-dicarboxylic acid.

Análisis Bioquímico

Biochemical Properties

Spiro[3.3]heptane-2,6-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of optically active polyamides. It interacts with various enzymes and proteins, facilitating polycondensation reactions that result in the formation of rigid, optically active polymers . These interactions are crucial for the development of materials with specific optical and electronic properties.

Cellular Effects

The effects of Spiro[3.3]heptane-2,6-dicarboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the conformation of polyamide chains, leading to changes in cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, Spiro[3.3]heptane-2,6-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The spirocyclic structure of the compound allows it to interact uniquely with various biomolecules, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[3.3]heptane-2,6-dicarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Spiro[3.3]heptane-2,6-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound .

Transport and Distribution

Within cells and tissues, Spiro[3.3]heptane-2,6-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Spiro[3.3]heptane-2,6-dicarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors are crucial for understanding the compound’s activity and function within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutane derivatives with suitable reagents to form the spirocyclic structure. For example, the cyclization of 1,1’-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis, yields spiro[3.3]heptane-2,6-dicarboxylic acid .

Industrial Production Methods

Industrial production methods for spiro[3.3]heptane-2,6-dicarboxylic acid are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Spiro[3.3]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Terephthalic acid: An aromatic dicarboxylic acid commonly used in the production of polyesters and plastics.

Cyclohexane-1,4-dicarboxylic acid: An aliphatic dicarboxylic acid with a less rigid structure compared to spiro[3.3]heptane-2,6-dicarboxylic acid.

Uniqueness

Spiro[3.3]heptane-2,6-dicarboxylic acid is unique due to its spirocyclic, non-aromatic structure, which provides greater steric bulk and rigidity. This distinct structure influences its reactivity and makes it valuable for applications requiring precise control over molecular geometry and steric effects .

Propiedades

IUPAC Name |

spiro[3.3]heptane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAKMJZYGPUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286790 | |

| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3057-91-8 | |

| Record name | 3057-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Spiro[3.3]heptane-2,6-dicarboxylic acid unique in terms of its structure and potential applications?

A: Spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's Acid (H2SHDC), possesses a rigid spirocyclic backbone. This characteristic distinguishes it from conventional aromatic dicarboxylates, offering greater steric bulk. This structural feature makes it a promising candidate for constructing non-aromatic metal-organic frameworks (MOFs), potentially opening doors for novel applications in materials science.

Q2: How does the optical activity of Spiro[3.3]heptane-2,6-dicarboxylic acid manifest, and what implications does it have for polymer chemistry?

A: Spiro[3.3]heptane-2,6-dicarboxylic acid exhibits chirality and can be resolved into its enantiomers. , Interestingly, the specific rotation of its derivatives and polymers varies depending on the solvent and the number of spiran units present. For instance, polyamides synthesized from optically active Spiro[3.3]heptane-2,6-dicarboxylic acid exhibit a large positive Cotton effect, indicating a significant influence of the spirocyclic structure on the polymer's optical properties. , This feature makes these polymers potentially useful in areas like chiral separations and materials with tailored optical properties.

Q3: What analytical techniques have been crucial in determining the optical purity of Spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives?

A: Chiral HPLC and 13C NMR analyses have been instrumental in accurately determining the optical purity of Spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives. Specifically, dicinnamyl Spiro[3.3]heptane-2,6-dicarboxylate proved particularly valuable for chiral HPLC analysis, allowing for the separation and isolation of optically pure enantiomers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)